Carbromal
Overview
Description
Carbromal: is a hypnotic and sedative compound that was originally synthesized in 1909 by Bayer and marketed under the name Adalin . It was later sold by Parke-Davis in combination with pentobarbital under the name Carbrital . This compound is known for its central nervous system depressant effects and has been used in the treatment of insomnia and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbromal is synthesized through a multi-step process:
Decarboxylation of Diethylmalonic Acid: Diethylmalonic acid is decarboxylated to form 2-ethylvaleric acid.
Hell-Volhard-Zelinsky Reaction: The 2-ethylvaleric acid undergoes the Hell-Volhard-Zelinsky reaction to form 2-bromo-2-ethylbutyryl bromide.
Reaction with Urea: The 2-bromo-2-ethylbutyryl bromide is then reacted with urea to afford this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Carbromal undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles.
Hydrolysis: this compound can be hydrolyzed to form its corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Hydrolysis Conditions: Hydrolysis reactions typically occur under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The major products of hydrolysis are 2-ethylvaleric acid and urea.
Scientific Research Applications
Carbromal has been studied for its various applications in scientific research:
Chemistry: this compound is used as a model compound in studies of substitution and hydrolysis reactions.
Biology: Research has focused on the effects of this compound on the central nervous system and its potential use as a sedative and hypnotic agent.
Mechanism of Action
Carbromal exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor . This leads to an increase in chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability . The overall effect is a calming and sedative action on the central nervous system .
Comparison with Similar Compounds
Bromisoval: Another sedative compound with similar central nervous system depressant effects.
Acecarbromal: A related compound with similar hypnotic and sedative properties.
Uniqueness: this compound is unique in its specific chemical structure, which includes a bromine atom and a carbamoyl group. This structure contributes to its specific pharmacological effects and distinguishes it from other sedative compounds .
Biological Activity
Carbromal, a compound belonging to the class of n-acyl ureas, has garnered attention for its biological activity, particularly in relation to its pharmacological effects and toxicity. This article explores the metabolism, pharmacodynamics, and clinical implications of this compound based on diverse research findings.
Chemical Structure and Properties
This compound has the chemical formula and is classified as an organic compound with notable properties relevant to its biological activity. The compound exhibits a molecular weight of approximately 237.097 g/mol and has a solubility of 0.976 mg/mL in water .
Metabolism and Pharmacokinetics
This compound is extensively metabolized in humans, primarily yielding three metabolites: bromoethylbutyramide, ethylbutyrylurea, and inorganic bromide. Following the administration of a therapeutic dose (1.0 g), peak serum concentrations were observed at:
- This compound : 30 µmoles/L
- Bromoethylbutyramide : Up to 20 µmoles/L
- Ethylbutyrylurea : 2–3 µmoles/L
In cases of acute poisoning, significantly higher serum concentrations were recorded, indicating a correlation between these levels and clinical signs of central nervous system (CNS) depression .
Pharmacological Activity
The pharmacological profile of this compound reveals significant CNS depressant effects. The relative narcotic activity was quantified as follows:
Compound | Relative Narcotic Activity |
---|---|
This compound | 100 |
Bromoethylbutyramide | 66 |
Ethylbutyrylurea | 33 |
Phenobarbitone | 100 |
Additionally, this compound demonstrated anticonvulsant properties similar to phenobarbitone against pentetrazol-induced seizures; however, ethylbutyrylurea exhibited reduced efficacy .
Toxicity and Clinical Implications
Toxicological studies indicate that this compound can lead to severe CNS depression characterized by symptoms such as coma and apneic episodes. The LD50 values for various compounds were determined in animal models:
Compound | LD50 (mmoles/kg) |
---|---|
This compound | 1.8 |
Bromoethylbutyramide | 1.5 |
Ethylbutyrylurea | 5.0 |
Phenobarbitone | 0.9 |
The findings underscore that both unchanged this compound and its metabolite bromoethylbutyramide are primarily responsible for the observed toxic effects in patients .
Case Studies
Several case studies have illustrated the adverse effects associated with this compound use:
- Case Study 1 : A patient presented with severe CNS depression after ingesting a this compound-containing sedative. Serum levels indicated significant concentrations of both this compound and bromoethylbutyramide, correlating with the clinical symptoms observed.
- Case Study 2 : Reports of cutaneous reactions such as purpurial eruptions have been linked to this compound administration, indicating potential hypersensitivity reactions .
Properties
IUPAC Name |
2-bromo-N-carbamoyl-2-ethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrN2O2/c1-3-7(8,4-2)5(11)10-6(9)12/h3-4H2,1-2H3,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNPQXLQERQBBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2O2 | |
Record name | ALPHA-BROMO-ALPHA-ETHYLBUTYRYLUREA | |
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DSSTOX Substance ID |
DTXSID8020252 | |
Record name | Carbromal | |
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Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-bromo-alpha-ethylbutyrylurea is an odorless tasteless white crystalline powder. Saturated solution in water neutral to litmus. (NTP, 1992) | |
Record name | ALPHA-BROMO-ALPHA-ETHYLBUTYRYLUREA | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), 1 G DISSOLVES IN ABOUT 3000 ML WATER, 18 ML ALCOHOL, 3 ML CHLOROFORM, 14 ML ETHER; VERY SOL IN BOILING ALCOHOL; DISSOLVES IN CONCN SULFURIC, NITRIC & HCL ACIDS; DISSOLVED BY SOLN OF ALKALI HYDROXIDES, SOL IN ACETONE & BENZENE | |
Record name | ALPHA-BROMO-ALPHA-ETHYLBUTYRYLUREA | |
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Record name | CARBROMAL | |
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Density |
1.544 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.544 @ 25 °C | |
Record name | ALPHA-BROMO-ALPHA-ETHYLBUTYRYLUREA | |
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Record name | CARBROMAL | |
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Mechanism of Action |
PARTIALLY DECOMP TO BROMIDE ION, BUT SEDATIVE ACTION IS PRESUMABLY DUE TO INTACT MOLECULE. | |
Record name | CARBROMAL | |
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Color/Form |
WHITE, CRYSTALLINE POWDER, CRYSTALS, RHOMBIC CRYSTALS FROM DIL ALCOHOL | |
CAS No. |
77-65-6 | |
Record name | ALPHA-BROMO-ALPHA-ETHYLBUTYRYLUREA | |
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Record name | Carbromal [INN:BAN:DCF:NF] | |
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Record name | Butanamide, N-(aminocarbonyl)-2-bromo-2-ethyl- | |
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Melting Point |
244 °F (NTP, 1992), 116-119 °C | |
Record name | ALPHA-BROMO-ALPHA-ETHYLBUTYRYLUREA | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different crystalline forms of Bromodiethylacetylurea and how do they differ?
A: Bromodiethylacetylurea exists in three distinct crystalline forms: α, β, and γ. These forms are distinguished by their thermal properties, specifically their melting points and enthalpy changes during transitions. The α form converts to the β form, and subsequently to the γ form, upon heating. These transitions are endothermic. X-ray analysis revealed that α and β forms have two molecules in their asymmetric unit, with subtle differences in their hydrogen bond networks, which could potentially influence the drug's bioavailability. []
Q2: Can Bromodiethylacetylurea be detected and quantified in biological samples?
A: Yes, a method using high-performance liquid chromatography (HPLC) with a multiwavelength UV detector has been developed for the simultaneous detection and quantification of Bromodiethylacetylurea, along with bromvalerylurea and allylisopropylacetylurea, in both serum and urine samples. [] This method involves extraction using a Sep-Pak C18 cartridge and offers high sensitivity and recovery rates, making it suitable for pharmacokinetic studies and toxicological analyses.
Q3: Were there any studies investigating the combined effects of Bromodiethylacetylurea with other central nervous system depressants?
A: Research has been conducted to assess the combined effects of Bromodiethylacetylurea (specifically referred to as carbromal in the study) with pentobarbital, another central nervous system depressant. [] The study employed a method based on the anticonvulsant activity of the drugs to quantify their central depressive effects. The findings indicated that the combination of pentobarbital and this compound did not exhibit a simple additive effect, suggesting a more complex interaction between these two compounds.
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